
N-acetyl Leukotriene E4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl Leukotriene E4 is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various physiological and pathological processes. This compound is particularly interesting due to its involvement in inflammatory responses and its potential therapeutic applications.
Mechanism of Action
- N-AcLTE4 primarily interacts with leukotriene receptors. Specifically, it binds to sequenced G-protein-coupled receptors:
- Stability : N-AcLTE4 is unstable to oxygen and direct sunlight. Handling should occur under an inert atmosphere, and glassware should be silanized to prevent degradation .
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
N-acetyl Leukotriene E4 interacts with a series of enzymes in its biosynthesis and metabolism. Initially, 5-lipoxygenase leads to the formation of 5-HPETE, which then forms the unstable epoxide LTA4 . Metabolism of LTA4 leads to the formation of LTB4 and the cysteinyl-containing LTs C4, D4, and E4 . This compound is formed in reactions between leukotriene E4 and acetyl coenzyme A .
Cellular Effects
This compound has been found to produce a vasoconstriction in the mesenteric vessels, leading to a reduction of blood flow to the gut . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed in reactions between leukotriene E4 or 11-trans leukotriene E4 and acetyl coenzyme A, catalyzed by a membrane-bound enzyme present in liver, kidney, and other tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been detected in bile and urine , indicating that it may undergo degradation over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to retain considerable biological activity and is about equi-active with LTE4 in contracting guinea-pig trachea and lung parenchymal strip
Metabolic Pathways
This compound is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase, LTA4 hydrolase, and LTC4 synthase in its biosynthesis . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that it is a metabolite of Leukotriene E4, which is detected in bile and urine , suggesting that it may be transported and distributed in similar ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl Leukotriene E4 typically involves multiple steps, starting from arachidonic acid. The key steps include:
Oxidation: Arachidonic acid is oxidized to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
Reduction: 5-HPETE is reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).
Thioether Formation: 5-HETE undergoes a reaction with N-acetylcysteine to form the thioether linkage, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl Leukotriene E4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the tetraenoic acid chain can be reduced to form saturated derivatives.
Substitution: The acetamido and carboxyethyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Saturated hydrocarbons
Substitution Products: Various derivatives with modified functional groups
Scientific Research Applications
N-acetyl Leukotriene E4 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of eicosanoids and their derivatives.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases and conditions such as asthma and arthritis.
Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical marker in diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
Leukotriene E4: Another eicosanoid with a similar structure but different functional groups.
5-Hydroxyeicosatetraenoic acid (5-HETE): A precursor in the biosynthesis of the target compound.
N-acetylleukotriene E4: A derivative with an acetyl group attached to the cysteine moiety.
Uniqueness
N-acetyl Leukotriene E4 is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate inflammatory responses through specific receptor interactions sets it apart from other similar compounds.
Properties
CAS No. |
80115-95-3 |
|---|---|
Molecular Formula |
C25H39NO6S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+/t21?,22-,23+/m0/s1 |
InChI Key |
BGGYAYMMFYBWEX-YSUFHIAUSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Synonyms |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




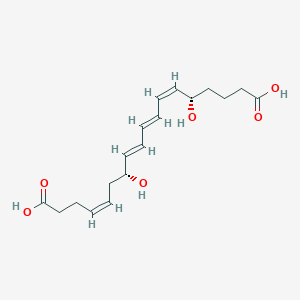
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
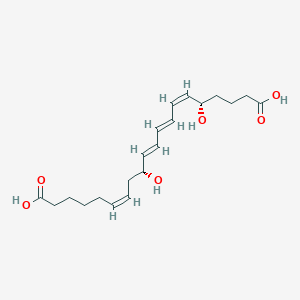
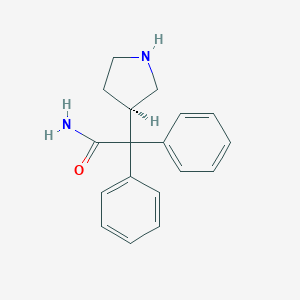
![1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B162658.png)

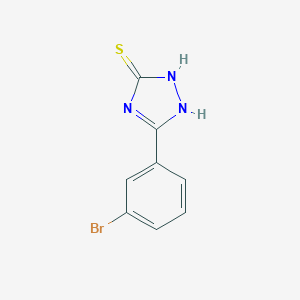


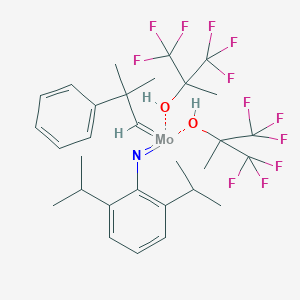

![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)
